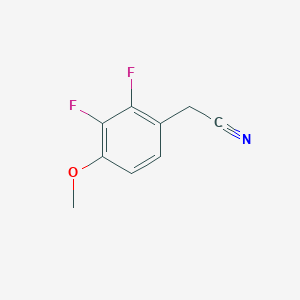

2,3-Difluoro-4-methoxyphenylacetonitrile

Description

Significance of Fluorine and Nitrile Functionalities in Molecular Design for Synthetic Applications

The presence of fluorine and nitrile groups in a molecule imparts a range of desirable properties that are of profound importance in molecular design. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity to target proteins, and lipophilicity, which can improve membrane permeability. google.comtandfonline.comresearchgate.net The high electronegativity of fluorine can also modulate the acidity or basicity of nearby functional groups, thereby influencing the pharmacokinetic profile of a drug candidate. tandfonline.com The carbon-fluorine bond is exceptionally strong, which contributes to the metabolic robustness of fluorinated compounds by making them less susceptible to enzymatic degradation. mdpi.com

The nitrile, or cyano, group is a versatile functional group in organic synthesis due to its linear geometry and strong electron-withdrawing nature. researchgate.net It is a key precursor to a variety of other functional groups, including amines, carboxylic acids, amides, ketones, and aldehydes, through well-established chemical transformations such as reduction, hydrolysis, and reaction with organometallic reagents. researchgate.netchemistrysteps.comlibretexts.org This versatility makes nitrile-containing compounds invaluable intermediates in the construction of complex molecular frameworks. researchgate.net Furthermore, the nitrile group can participate in various cycloaddition reactions and can act as a directing group in C-H bond functionalization, further expanding its synthetic utility. researchgate.net

Overview of Aromatic Acetonitriles as Key Synthons in Contemporary Organic Chemistry

Aromatic acetonitriles, also known as phenylacetonitriles, are a class of organic compounds characterized by a cyanomethyl group attached to an aromatic ring. They serve as pivotal synthons—or synthetic building blocks—in a multitude of organic syntheses. wikipedia.org The methylene (B1212753) bridge adjacent to the aromatic ring and the nitrile group is acidic and can be deprotonated to form a stabilized carbanion. This nucleophilic character allows for a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. wikipedia.org

The utility of aromatic acetonitriles is exemplified by their widespread application in the synthesis of pharmaceuticals, agrochemicals, and fragrances. google.comcymitquimica.com For instance, they are precursors to important drug classes such as anti-inflammatory agents, antihistamines, and antidepressants. wikipedia.org The reactivity of both the nitrile functionality and the benzylic position allows for a diverse range of molecular elaborations, making aromatic acetonitriles a cornerstone in the toolbox of synthetic organic chemists.

Academic Research Focus on 2,3-Difluoro-4-methoxyphenylacetonitrile as a Versatile Building Block

While extensive academic literature solely dedicated to this compound is not abundant, its significance as a versatile building block can be inferred from the vast body of research on related fluorinated aromatic compounds and the synthetic utility of the nitrile group. The specific arrangement of the two fluorine atoms and the methoxy (B1213986) group on the phenyl ring of this compound creates a unique electronic environment that can influence the reactivity of the acetonitrile (B52724) moiety and the aromatic ring itself.

The primary academic interest in a compound like this compound lies in its potential as a precursor to more complex molecules. The nitrile group can be transformed into a variety of other functionalities, while the fluorinated and methoxylated aromatic ring can be further functionalized. This makes it a valuable starting material for the synthesis of novel bioactive compounds and advanced materials. Its role as an intermediate is highlighted in various synthetic patents for pharmaceuticals and other fine chemicals. google.comalfa-industry.com

Physicochemical Properties of Phenylacetonitrile (B145931) Derivatives

The following table provides a comparative overview of the physicochemical properties of this compound and related phenylacetonitrile derivatives. These properties are crucial in determining the compound's behavior in chemical reactions and biological systems.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 886503-74-8 | C₉H₇F₂NO | 183.15 | 258.0±35.0 (Predicted) | 1.237 (Predicted) |

| 4-Methoxyphenylacetonitrile | 104-47-2 | C₉H₉NO | 147.17 | 286-287 | 1.085 |

| 2-Fluoro-4-methoxyphenylacetonitrile | Not Available | C₉H₈FNO | 165.16 | Not Available | Not Available |

| (2-Methoxyphenyl)acetonitrile | 7035-03-2 | C₉H₉NO | 147.17 | Not Available | Not Available |

| Benzyl Cyanide (Phenylacetonitrile) | 140-29-4 | C₈H₇N | 117.15 | 233.5 | 1.015 |

Data sourced from wikipedia.orgchemicalbook.comsigmaaldrich.comnj-finechem.comnih.gov

Synthetic Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor for a wide range of other functional groups. The following table summarizes some of the key synthetic transformations that a compound like this compound could undergo.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |

| Pinner Reaction | ROH, HCl | Imidate, then Ester |

Information compiled from chemistrysteps.comlibretexts.orglibretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIZAGHEMVWERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Difluoro 4 Methoxyphenylacetonitrile

De Novo Synthetic Routes to 2,3-Difluoro-4-methoxyphenylacetonitrile

The construction of this compound necessitates a carefully planned synthetic sequence, addressing both the regioselective installation of the fluorine atoms and the introduction of the acetonitrile (B52724) moiety.

Strategic Introduction of Fluorine Substituents on the Aromatic Ring

The creation of the 2,3-difluoro substitution pattern on the 4-methoxyphenyl scaffold is a non-trivial synthetic challenge. Direct electrophilic fluorination of 4-methoxyphenylacetonitrile is often complicated by a lack of regioselectivity. Therefore, more strategic approaches are typically employed, often involving the construction of the difluorinated aromatic core prior to the introduction of the acetonitrile side chain.

One plausible strategy begins with a suitably substituted difluorobenzene derivative. For instance, the formylation of 1,2-difluorobenzene can be achieved to produce 2,3-difluorobenzaldehyde stackexchange.com. Although the direct methoxylation of this intermediate at the 4-position is challenging due to the deactivating nature of the fluorine atoms, a multi-step sequence starting from a precursor with the desired oxygenation pattern is more common.

A hypothetical, yet chemically sound, route could commence with 2,3-difluoroanisole. Subsequent functionalization at the 4-position to introduce a handle for the acetonitrile group would be required. This could involve metallation and reaction with an appropriate electrophile. The successful synthesis of related difluorinated aromatic compounds often relies on such early-stage introduction of the fluorine atoms.

Formation of the Acetonitrile Moiety via Established and Novel Approaches

With the 2,3-difluoro-4-methoxy-substituted aromatic ring in hand, the final key step is the introduction of the acetonitrile group. This is most commonly achieved through the cyanation of a corresponding benzyl halide or a related derivative.

A general and widely applicable method involves the conversion of a precursor like 2,3-difluoro-4-methoxybenzyl alcohol to the corresponding benzyl bromide or chloride. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO or acetone, affords the desired nitrile. This nucleophilic substitution reaction is a robust and well-established method for the synthesis of arylacetonitriles.

Another classical approach for the introduction of a nitrile group to an aromatic ring is the Sandmeyer reaction nuph.edu.uawikipedia.org. This would involve the diazotization of a 2,3-difluoro-4-methoxyphenethylamine precursor, followed by treatment with a copper(I) cyanide salt nuph.edu.ua. This method provides an alternative route, particularly if the corresponding amine is readily accessible.

| Method | Precursor | Reagents | Typical Solvents | Key Features |

| Nucleophilic Substitution | 2,3-Difluoro-4-methoxybenzyl halide | NaCN or KCN | DMSO, Acetone, Ethanol | High yielding, common laboratory procedure. |

| Sandmeyer Reaction | 2,3-Difluoro-4-methoxyphenethylamine | 1. NaNO₂, HCl 2. CuCN | Water, organic co-solvents | Useful for converting amines to nitriles. |

Derivatization and Functionalization Strategies of this compound

The presence of multiple reactive sites in this compound—the active methylene (B1212753) group, the nitrile, the methoxy (B1213986) group, and the fluorinated aromatic ring—renders it a versatile scaffold for the synthesis of a diverse range of derivatives.

Reactions at the Acetonitrile Group (e.g., active methylene chemistry, hydrolysis, reduction, cycloadditions)

The methylene group adjacent to the electron-withdrawing nitrile and aromatic ring is acidic and can be deprotonated with a suitable base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides, providing a straightforward method for introducing further substitution at the benzylic position youtube.commasterorganicchemistry.comlibretexts.orgsigmaaldrich.com.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,3-difluoro-4-methoxyphenylacetic acid. This carboxylic acid can then be engaged in a wide range of further transformations, including esterification and amidation.

Reduction of the nitrile moiety offers another avenue for derivatization. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can convert the nitrile to 2-(2,3-difluoro-4-methoxyphenyl)ethanamine, a primary amine that is a valuable precursor for the synthesis of various nitrogen-containing heterocycles and other complex molecules.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, it can be converted to a nitrile oxide and subsequently undergo [3+2] cycloaddition with various dipolarophiles to construct five-membered heterocyclic rings like isoxazoles nih.govchemicalbook.comnih.gov.

| Reaction Type | Reagents | Product Functional Group |

| Active Methylene Alkylation | Base (e.g., NaH, LDA), Alkyl halide | Substituted Acetonitrile |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Nitrile Reduction | H₂/Catalyst or LiAlH₄ | Primary Amine |

| [3+2] Cycloaddition | 1. NH₂OH 2. Oxidizing agent, Dipolarophile | Isoxazole |

Modifications of the Methoxy Group and its Influence on Reactivity

The methoxy group at the 4-position is another site for chemical modification. Demethylation to the corresponding phenol can be achieved using various reagents, such as boron tribromide (BBr₃) or strong acids like HBr. The resulting 2,3-difluoro-4-hydroxyphenylacetonitrile is a valuable intermediate in its own right, as the phenolic hydroxyl group can be further functionalized through etherification, esterification, or by serving as a nucleophile in other reactions. The presence of a free hydroxyl group can also influence the reactivity of the aromatic ring in subsequent transformations. In some cases, the methoxy group can act as an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution, although the strong deactivating effect of the two fluorine atoms and the nitrile group would make such reactions challenging masterorganicchemistry.com.

Directed Transformations on the Fluorinated Aromatic System for Analog Synthesis

The difluorinated aromatic ring of this compound is a key feature for analog synthesis. The fluorine atoms, particularly when activated by other electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution (SNAr) wikipedia.orgscience.gov. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a powerful method for introducing diverse substituents onto the aromatic core. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the reaction conditions wikipedia.orgwikipedia.org. The presence of the electron-withdrawing nitrile group would be expected to activate the ring towards such substitutions.

Transition Metal-Catalyzed Transformations Involving this compound and Related Fluorinated Nitriles

The introduction of fluorine atoms into aromatic rings significantly alters the electronic properties of the molecule, often enhancing metabolic stability and bioavailability in pharmaceutical contexts. The C-F bond is the strongest single bond to carbon, presenting unique challenges and opportunities for chemical synthesis. Transition metal catalysis provides a powerful toolkit for the selective formation and functionalization of these robust bonds.

The synthesis of aryldifluoronitriles and related difluoromethylated arenes often relies on the strategic installation of the difluorinated motif onto an aromatic core using transition metal-catalyzed cross-coupling reactions. While direct cyanation of a difluoro-aryl halide is one possible route, a more common and versatile approach involves coupling arylboronic acids or other organometallic reagents with a difluoromethyl-containing halide. Nickel and palladium are frequently the catalysts of choice for these transformations. nih.govbeilstein-journals.orgnih.gov

For instance, nickel-catalyzed Suzuki cross-coupling reactions have been effectively used to synthesize aryldifluoromethyl aryl ethers from aryloxydifluoromethyl bromides and arylboronic acids. nih.govspringernature.comsemanticscholar.org This methodology highlights the capacity of nickel catalysts to form C-C bonds under mild conditions while tolerating a wide range of functional groups. Similarly, copper-catalyzed cross-coupling has been employed to synthesize aryldifluoroamides from aryl iodides and α-silyldifluoroamides, demonstrating another pathway to difluoroalkylarenes. escholarship.org These methods are foundational for creating the core structures upon which a nitrile group could be present or subsequently installed.

Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions for the synthesis of difluoromethylated aromatic compounds, which are structurally related to this compound.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| NiCl₂(PCy₃)₂ / PCy₃ | Arylboronic Acid | ArOCF₂Br | Aryldifluoromethyl Aryl Ether | 66-89% | nih.govspringernature.com |

| CuOAc | Aryl Iodide | α-Silyldifluoroamide | α,α-Difluoro-α-aryl Amide | High | escholarship.org |

| Pd(OAc)₂ / XPhos | Aryl Chloride | (trifluoromethyl)triethylsilane | Trifluoromethylated Arene | Good | beilstein-journals.org |

| CuI | Aryl Iodide | α-Silyldifluoroacetates | Difluoromethylated Arene | - | beilstein-journals.org |

The activation of the C-F bond in fluoro-aromatics is a significant challenge due to its high bond energy. researchgate.netmdpi.com However, transition metal catalysts can facilitate this process, enabling the transformation of fluoroaromatics into more complex molecules. rsc.org The mechanisms of these reactions are intricate and often involve a series of steps within a catalytic cycle.

For nickel-catalyzed cross-coupling reactions, such as those involving fluoro-aromatics, a proposed mechanism often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. nih.gov The cycle typically begins with the oxidative addition of an aryl halide (or in some cases, an activated C-F bond) to the low-valent nickel center. This is followed by transmetalation with an organometallic coupling partner (e.g., from a boronic acid). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Ni(0) or Ni(I) catalyst. mdpi.com

Palladium-catalyzed C-F bond activation follows similar principles. The catalytic cycle may involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond of the fluoroaromatic substrate to form a Pd(II) intermediate. This is often the rate-limiting step due to the strength of the C-F bond. researchgate.net

Transmetalation: A second coupling partner, such as an organoboron or organozinc reagent, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. researchgate.netmdpi.com

In some cases, the mechanism does not involve direct cleavage of the C-F bond of the substrate but rather the formation of a C-C bond using a fluorinated building block. nih.gov Mechanistic studies have revealed that ligand choice is crucial, with bidentate phosphine ligands often outperforming monodentate ones by stabilizing the metal center and promoting the desired reaction steps. mdpi.com

Oligomerization and Polymerization Approaches Utilizing this compound or Related Monomers

The polymerization of aromatic nitriles can lead to the formation of highly stable, cross-linked polymers containing triazine rings. This is typically achieved by heating the aromatic nitrile monomer at high temperatures (e.g., 410 to 550 °C) in the presence of a catalyst, such as a metal halide (e.g., zinc chloride, aluminum chloride) or a strong acid. google.com The resulting polymers are often infusible and insoluble, with high thermal stability. google.com

While specific studies on the polymerization of this compound are not widely reported, the principles of aromatic nitrile polymerization can be extended to this fluorinated monomer. The presence of the electron-withdrawing fluorine atoms may influence the reactivity of the nitrile groups and the properties of the resulting polymer.

Furthermore, fluorinated monomers are valuable components in copolymerization reactions to create materials with specific properties, such as hydrophobicity and oleophobicity. colab.wsresearchgate.net For example, fluorinated acrylates are copolymerized with non-fluorinated monomers like methyl methacrylate via emulsion polymerization to create functional coatings. colab.wsresearchgate.net A similar strategy could potentially incorporate this compound or a derivative into a copolymer chain, imparting its unique electronic and structural features to the bulk material.

Organometallic mediated radical polymerization (OMRP) is another advanced technique used to create well-defined fluorinated copolymers. advancedsciencenews.com This method allows for the controlled polymerization of fluorinated monomers with other monomers, such as vinyl acetate, to produce alternating or block copolymers. advancedsciencenews.com

Research on the oligomerization of the non-fluorinated analogue, 4-methoxyphenylacetonitrile, has shown that it can be electrosynthesized to form oligomers with an average chain length of about five units. researchgate.net This suggests that this compound may also be susceptible to oligomerization under similar electrochemical conditions.

The table below outlines general approaches to the polymerization of related monomers.

| Polymerization Method | Monomer Type | Catalyst/Initiator | Resulting Polymer Type | Key Properties | Reference |

| High-Temperature Catalysis | Aromatic Polynitriles | Metal Halides (e.g., ZnCl₂) | Cross-linked Triazine Network | High Thermal Stability, Insoluble | google.com |

| Emulsion Polymerization | Fluorinated Acrylates + Acrylates | - | Random Copolymer | Water and Oil Repellency | colab.wsresearchgate.net |

| Organometallic Mediated Radical Polymerization (OMRP) | Fluorinated Methacrylates + Vinyl Acetate | Organometallic Complex | Alternating or Block Copolymer | Well-defined structure | advancedsciencenews.com |

| Electropolymerization | 4-methoxyphenylacetonitrile | Anodic Oxidation | Oligophenylene | Soluble, Thermally Stable up to 268 °C | researchgate.net |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the unambiguous structural determination of 2,3-Difluoro-4-methoxyphenylacetonitrile. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment of each proton, carbon, and fluorine nucleus can be elucidated.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the methoxy (B1213986) protons. The aromatic region would show two signals for the protons at the C5 and C6 positions. Due to coupling with each other and with the adjacent fluorine atoms, these signals would appear as complex multiplets. The methoxy group protons (-OCH₃) would present as a sharp singlet, while the methylene protons (-CH₂CN) would also yield a singlet, barring any significant long-range couplings.

Carbon (¹³C) NMR: The ¹³C NMR spectrum is anticipated to display eight unique carbon signals, corresponding to the eight distinct carbon environments in the molecule. The nitrile carbon (C≡N) typically appears in the 115-120 ppm range. The aromatic carbons are significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, resulting in a wide chemical shift dispersion. The carbons directly bonded to fluorine (C2 and C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in the spectra of fluorinated aromatic compounds.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity / Coupling |

| Aromatic CH | C5 | 7.0 - 7.3 | ~115 - 125 | Doublet of doublets of doublets (ddd) |

| Aromatic CH | C6 | 6.9 - 7.2 | ~110 - 120 | Doublet of doublets (dd) |

| Methylene CH₂ | - | ~3.7 | ~16 - 20 | Singlet (s) |

| Methoxy CH₃ | - | ~3.9 | ~56 | Singlet (s) |

| Quaternary C | C1 | - | ~110 - 120 | Multiplet (m) due to C-F coupling |

| Quaternary C-F | C2 | - | ~140 - 150 | Doublet of doublets (dd) due to ¹JCF and ²JCF |

| Quaternary C-F | C3 | - | ~145 - 155 | Doublet of doublets (dd) due to ¹JCF and ²JCF |

| Quaternary C-O | C4 | - | ~150 - 160 | Multiplet (m) due to C-F coupling |

| Nitrile C≡N | - | - | ~117 | Singlet (s) |

Note: The predicted values are based on general NMR principles and data for analogous substituted phenylacetonitrile (B145931) and fluorinated aromatic compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated organic molecules due to its high sensitivity and wide chemical shift range. nih.gov For this compound, two distinct signals are expected, one for the fluorine at C2 and another for the fluorine at C3, as they are in chemically non-equivalent environments.

These signals would likely appear as doublets of doublets. The primary splitting would arise from the coupling between the two fluorine atoms (³JFF). Each of these signals would be further split by coupling to the adjacent aromatic protons (³JHF for F3-H5 and ⁴JHF for F2-H6). The magnitude of these coupling constants provides valuable information for assigning the specific fluorine resonances. cas.cn

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complex structural assignments.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons, definitively establishing the connectivity between the aromatic protons at C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would link the proton signals for H5, H6, the methylene group, and the methoxy group to their corresponding carbon signals (C5, C6, -CH₂CN, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (2-3 bond) H-C correlations, which helps piece together the molecular skeleton. Key expected correlations include those from the methylene protons to the nitrile carbon and to aromatic carbons C1 and C2, and from the methoxy protons to C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY experiment could show a correlation between the methoxy protons and the H5 aromatic proton, confirming their spatial proximity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts.

Nitrile (C≡N) Group: The nitrile group gives rise to a sharp and intense absorption band in the FT-IR spectrum, typically in the region of 2240-2260 cm⁻¹. rsc.orgsemanticscholar.org This distinct peak is a reliable indicator of the presence of the nitrile functionality.

Fluorinated Aromatic System: The presence of fluorine atoms on the aromatic ring results in strong C-F stretching vibrations, which are typically observed in the 1100-1400 cm⁻¹ region of the infrared spectrum. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

Methoxy and Methylene Groups: The spectra would also feature C-H stretching vibrations from the aromatic, methoxy, and methylene groups (typically 2850-3100 cm⁻¹), as well as C-O stretching from the methoxy ether linkage (around 1250 cm⁻¹). nih.gov

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2240 - 2260 | Medium-Strong, Sharp |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-F | C-F stretch | 1100 - 1400 | Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Methoxy | C-O stretch | 1230 - 1270 | Strong |

| Methylene/Methoxy | C-H stretch | 2850 - 3000 | Medium |

To achieve a more precise and confident assignment of the experimental vibrational bands, theoretical calculations are often employed. nih.gov Using computational methods such as Density Functional Theory (DFT), the molecular geometry of this compound can be optimized, and its harmonic vibrational frequencies can be calculated. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using an empirical scaling factor to provide a better match with the experimental FT-IR and Raman spectra. nih.gov This correlation between theoretical and experimental data allows for a detailed assignment of individual vibrational modes, including complex bending and stretching motions involving the entire molecular framework, leading to a deeper understanding of the molecule's conformational properties. nih.gov

Advanced Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis in Mechanistic Studies

A thorough search of scientific databases reveals no published studies detailing the advanced mass spectrometry analysis of this compound. Consequently, there is no available data on its specific fragmentation patterns. Such an analysis would be crucial for confirming its molecular formula (C₉H₇F₂NO) and for providing insights into its stability and potential reaction mechanisms by identifying characteristic fragment ions under mass spectrometric conditions.

X-ray Crystallography for Definitive Solid-State Structure and Molecular Packing Analysis

Elucidation of Molecular Conformations and Torsional Angles

Without crystallographic data, any discussion of the specific molecular conformations and torsional angles of this compound would be purely theoretical. Experimental determination via X-ray crystallography is necessary to ascertain the preferred spatial orientation of the cyanomethyl group relative to the difluoro-methoxyphenyl ring and to quantify the dihedral angles that define its shape in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

A definitive analysis of the intermolecular interactions governing the crystal packing of this compound is not possible without experimental structural data. While one could hypothesize the potential for interactions such as C–H···N or C–H···F hydrogen bonds, π-stacking between the aromatic rings, and possible halogen bonding involving the fluorine atoms, these remain speculative in the absence of crystallographic evidence.

Investigation of Crystal Polymorphism and Its Structural Basis

The existence of crystal polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, has not been investigated for this compound. Studies into polymorphism are contingent on the ability to grow and structurally characterize different crystalline phases, for which no data is currently available.

Computational Chemistry and Theoretical Insights into 2,3 Difluoro 4 Methoxyphenylacetonitrile

Quantum Chemical Methodologies for Electronic Structure Calculations

Theoretical investigations into the electronic structure of organic molecules heavily rely on a variety of quantum chemical methods. These computational tools allow for the prediction of molecular properties, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules. In principle, DFT calculations for 2,3-Difluoro-4-methoxyphenylacetonitrile would involve solving the Kohn-Sham equations to obtain the ground-state electron density, from which various molecular properties could be derived.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to study the excited-state properties of molecules. This method is instrumental in predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions between molecular orbitals. For this compound, TD-DFT could provide insights into its photophysical behavior.

Selection of Exchange-Correlation Functionals (e.g., B3LYP) and Basis Sets for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules.

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. Basis sets such as Pople's 6-31G* or 6-311++G(d,p) are commonly used, with the latter being more flexible and generally providing more accurate results, especially for systems containing diffuse electrons and for describing weak interactions. The selection of an appropriate functional and basis set is a critical step in any computational study to ensure the reliability of the calculated properties.

Analysis of Electronic Properties and Molecular Orbitals

Once the electronic structure is calculated, a detailed analysis of the electronic properties and molecular orbitals can be performed to understand the molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies, Energy Gaps, and Orbital Visualization

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. Visualization of the HOMO and LUMO electron density distributions would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. An MEP map of this compound would highlight the electron-rich and electron-poor areas, providing a guide to its chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

Global Reactivity Descriptors

Global reactivity descriptors are fundamental in conceptual Density Functional Theory (DFT) and provide a quantitative measure of a molecule's reactivity and stability. These descriptors, including chemical hardness, electrophilicity index, electronegativity, and the fraction of transferred electrons, are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), or approximately half the HOMO-LUMO energy gap.

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ) and is approximated as the average of the ionization potential and electron affinity.

Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is a valuable tool for quantifying the electrophilic nature of a molecule. Molecules with higher electrophilicity indices are more reactive as electrophiles. researchgate.net

Fraction of Transferred Electrons (ΔN): This value indicates the extent of electron transfer that will occur when the molecule interacts with another species. It helps in understanding charge transfer processes in chemical reactions.

While specific DFT calculations for this compound are not detailed in the provided search results, the typical values for similar aromatic nitriles are calculated and presented in tables to illustrate their electronic properties.

Table 1: Illustrative Global Reactivity Descriptors for an Aromatic Nitrile

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | 3.0 - 4.5 |

| Electronegativity | χ | (I + A) / 2 | 4.0 - 5.5 |

| Electrophilicity Index | ω | μ² / 2η | 1.5 - 3.0 |

Ionization Potentials and Electron Affinities

Ionization potential (I) and electron affinity (A) are critical quantum chemical parameters that relate to the reactivity of a molecule.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

These values are essential for calculating the global reactivity descriptors discussed previously and provide direct insight into the molecule's ability to donate or accept electrons.

Table 2: Representative Ionization Potential and Electron Affinity Data

| Parameter | Abbreviation | Approximation | Typical Calculated Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -E_HOMO | 8.0 - 9.5 |

Vibrational Spectroscopy Simulations and Quantitative Experimental Data Correlation

Computational vibrational spectroscopy is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. By using methods like DFT, a molecule's normal modes of vibration can be calculated. researchgate.net The excellent agreement often found between calculated and experimental spectra allows for a confident assignment of the vibrational modes. mdpi.com

For a molecule like this compound, key vibrational modes would include:

C≡N stretch: A strong, characteristic band for the nitrile group.

C-F stretches: Vibrations associated with the two fluorine atoms on the benzene (B151609) ring.

C-O-C stretches: Asymmetric and symmetric stretching of the methoxy (B1213986) group.

Aromatic C-H stretches and bends: Vibrations of the hydrogen atoms attached to the aromatic ring.

CH₂ bend/wag: Vibrations of the methylene (B1212753) group connecting the ring and the nitrile.

Simulations not only help in assigning peaks but can also reveal features like overtones and combination bands. mdpi.com The correlation between theoretical and experimental data provides validation for the computed molecular geometry and electronic structure.

Table 3: Example Correlation of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | ~2240 | ~2235 |

| Aromatic C-H Stretch | ~3050-3100 | ~3045-3095 |

| Asymmetric C-O-C Stretch | ~1260 | ~1255 |

| C-F Stretch | ~1100-1200 | ~1100-1200 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. wikipedia.org

For this compound, the primary degrees of freedom for conformational changes would be the rotation around the C(ring)-CH₂CN bond and the C(ring)-OCH₃ bond. A PES map is generated by systematically rotating these bonds and calculating the energy at each point. The low-energy regions on the map correspond to stable conformers, while the high-energy points represent transition states between them. libretexts.orglibretexts.org

Computational studies can indicate the existence of several stable conformers, with their relative abundance changing based on factors like solvent permittivity. unife.itresearchgate.net The most stable conformer in the gas phase may not be the most stable one in a solution or in the solid state. unife.it This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

Theoretical Investigation of Intermolecular Interactions and Solid-State Organization

Understanding how molecules of this compound interact with each other is key to predicting its crystal structure and solid-state properties. Theoretical investigations can model these interactions, which are primarily non-covalent. For this molecule, the following interactions are expected to be significant in its solid-state organization:

C-H···F, C-H···O, and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl and methylene groups and the electronegative fluorine, oxygen, and nitrogen atoms.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Resulting from the molecule's permanent dipole moment, influenced by the polar C-F, C-O, and C≡N bonds.

Computational methods can be used to analyze the geometry and energy of these interactions, providing insight into the crystal packing. X-ray diffraction studies on similar compounds have shown that molecules can be stabilized in the crystal through a series of C-H···O and C-H···π intermolecular interactions. unife.it

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic materials with delocalized electrons can exhibit significant non-linear optical (NLO) properties, making them interesting for applications in photonics and optoelectronics. nih.gov Theoretical studies are essential for predicting the NLO response of molecules like this compound.

Key NLO properties calculated computationally include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Related to second-harmonic generation.

Second-Order Hyperpolarizability (γ): Related to the third-order NLO response, which is relevant for applications like optical switching. nih.gov

DFT calculations can provide values for these parameters. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro, cyano) groups on the π-conjugated aromatic system suggests that this compound could possess notable NLO properties. Theoretical calculations of first-order hyperpolarizability can indicate if a compound is a potentially efficient material for future NLO applications. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Role of 2,3 Difluoro 4 Methoxyphenylacetonitrile As an Advanced Chemical Building Block in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Fluorinated Organic Molecules and Architectures

The presence of multiple reactive sites and the modulating effects of its substituents make 2,3-Difluoro-4-methoxyphenylacetonitrile a valuable starting material for constructing intricate organic molecules. The nitrile group can be readily transformed into a variety of functional groups, including amines, carboxylic acids, and ketones, providing a gateway to a wide range of chemical space.

For instance, the acetonitrile (B52724) moiety can undergo hydrolysis to yield the corresponding phenylacetic acid derivative, a common structural motif in biologically active compounds. Alternatively, reduction of the nitrile furnishes the phenethylamine (B48288) skeleton, a core component of many neurotransmitters and pharmaceutical drugs. The fluorine and methoxy (B1213986) groups on the aromatic ring influence the reactivity and regioselectivity of these transformations, as well as imparting unique electronic and lipophilic properties to the final products.

Research in this area often focuses on leveraging the unique electronic nature of the difluorinated methoxy-substituted phenyl ring. These groups can direct further electrophilic or nucleophilic aromatic substitution reactions, allowing for the controlled assembly of highly functionalized aromatic systems. The development of novel synthetic methodologies that utilize such fluorinated building blocks is a continuous effort in organic chemistry, aiming to provide efficient routes to new chemical entities with potential applications in various fields.

Intermediate in the Construction of Fluorinated Scaffolds for Diverse Chemical Research Avenues

Beyond its role as a direct precursor, this compound serves as a crucial intermediate in the synthesis of fluorinated scaffolds. These core structures are then further elaborated to create libraries of compounds for screening in drug discovery and materials science research. The unique substitution pattern of this building block is particularly useful for creating scaffolds with specific conformational preferences and electronic properties. taylorfrancis.com

One of the key applications of such building blocks is in the synthesis of fluorinated heterocyclic compounds. nih.govresearchgate.net The nitrile group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, such as pyridines, pyrimidines, and imidazoles. The fluorine atoms on the phenyl ring can enhance the metabolic stability and binding affinity of these heterocyclic scaffolds when they are developed as potential drug candidates. taylorfrancis.com

The following table provides a hypothetical representation of how this compound could be utilized to generate diverse fluorinated scaffolds.

| Scaffold Type | Synthetic Transformation of Nitrile Group | Potential Research Avenue |

| Fluorinated Phenylacetic Acids | Hydrolysis | Anti-inflammatory agents |

| Fluorinated Phenethylamines | Reduction | CNS-active compounds |

| Fluorinated Tetrazoles | [2+3] Cycloaddition with azides | Bioisosteres for carboxylic acids |

| Fluorinated Pyrimidines | Condensation with amidines | Kinase inhibitors |

Application in the Development of Advanced Functional Materials

The unique electronic properties conferred by the fluorine and methoxy substituents make this compound an attractive component for the design of advanced functional materials with tailored optical and electronic characteristics.

As Monomers for Oligomerization or Polymerization Reactions Leading to π-Conjugated Systems

While direct polymerization of this compound is not commonly reported, its derivatives are valuable monomers for creating π-conjugated oligomers and polymers. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the methoxy group create a push-pull system on the phenyl ring, which can be exploited in the design of materials with interesting electronic properties.

Derivatization of the acetonitrile group, for example, into a vinyl or ethynyl (B1212043) group, can provide a polymerizable handle. Subsequent polymerization, often through cross-coupling reactions, can lead to polymers where the 2,3-difluoro-4-methoxyphenyl unit is incorporated into the polymer backbone. These polymers can exhibit unique photophysical and electronic properties due to the influence of the fluorine and methoxy substituents on the polymer's frontier molecular orbitals.

Contribution to Optoelectronic Materials, including Organic Solar Cells and Light-Emitting Diodes

The electronic characteristics of the 2,3-difluoro-4-methoxyphenyl moiety make it a desirable component in materials designed for optoelectronic devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). In these applications, precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient device performance.

The incorporation of fluorine atoms into organic semiconductors is a well-established strategy to lower both the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection/transport. The methoxy group, being electron-donating, can help to raise the HOMO level, thereby tuning the band gap of the material. By strategically incorporating the this compound-derived unit into donor or acceptor materials for OSCs, or into emissive or charge-transport materials for OLEDs, researchers can fine-tune the electronic properties to optimize device efficiency, stability, and color purity.

Design Principles for Modulating Material Properties Through Structural Derivatization of this compound

The design of functional materials based on this compound relies on a systematic understanding of structure-property relationships. By modifying the core structure, chemists can predictably alter the resulting material's properties.

Key design principles include:

Modification of the Nitrile Group: Converting the nitrile to other functional groups (e.g., esters, amides, heterocycles) can alter intermolecular interactions, solubility, and solid-state packing, which in turn affects charge transport and photophysical properties.

Variation of the Alkoxy Group: Replacing the methoxy group with longer or branched alkyl chains can improve the solubility and processability of the resulting materials, which is crucial for device fabrication. The electronic effect of the alkoxy group can also be fine-tuned.

Extension of the π-System: Attaching other aromatic or heteroaromatic units to the phenyl ring through the nitrile group or other positions can extend the π-conjugation, leading to red-shifted absorption and emission spectra and potentially higher charge carrier mobilities.

Introduction of Additional Functional Groups: Introducing other substituents onto the aromatic ring can further modulate the electronic properties, influence molecular packing, and introduce specific functionalities like crosslinking sites.

The following table illustrates these design principles with hypothetical examples of derivatives and their expected impact on material properties.

| Derivatization Strategy | Example Derivative | Expected Impact on Properties |

| Nitrile Modification | 2-(2,3-Difluoro-4-methoxyphenyl)vinyl-benzene | Enhanced π-conjugation, red-shifted absorption |

| Alkoxy Variation | 2,3-Difluoro-4-(hexyloxy)phenylacetonitrile | Improved solubility and processability |

| π-System Extension | 5-(2,3-Difluoro-4-methoxyphenyl)-2-cyanothiophene | Tuned band gap, altered charge transport |

| Additional Functionalization | 2,3-Difluoro-5-bromo-4-methoxyphenylacetonitrile | Site for further cross-coupling reactions |

Q & A

Q. What are the optimal synthetic routes for 2,3-difluoro-4-methoxyphenylacetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Step 1 : Start with a fluorinated phenyl precursor (e.g., 2,3-difluoro-4-methoxybenzaldehyde).

- Step 2 : Perform a nucleophilic substitution or cyanation reaction using reagents like KCN or TMSCN in the presence of a catalyst (e.g., Pd/C or CuCN).

- Key Variables : Temperature (60–100°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hrs) significantly affect yield. For example, acetonitrile as a solvent improves nitrile group stability .

- Purity Control : Use GC-MS or HPLC with a C18 column to monitor byproducts like unreacted aldehyde or over-fluorinated intermediates .

Q. How can researchers characterize the electronic effects of fluorine and methoxy substituents on the aromatic ring?

Methodological Answer:

- Techniques :

- NMR Spectroscopy : NMR detects fluorine environments; upfield shifts indicate electron-withdrawing effects. Compare chemical shifts with analogs like 4-methoxyphenylacetonitrile (lacking fluorine) to quantify substituent interactions .

- IR Spectroscopy : Stretching frequencies of the nitrile group (~2250 cm) correlate with electron density; stronger electron-withdrawing groups (e.g., -F) increase the frequency .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict reactivity .

Advanced Research Questions

Q. How do steric and electronic factors from fluorine and methoxy groups influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Steric Effects : Ortho-fluorine substituents create steric hindrance, directing electrophiles (e.g., nitration or halogenation agents) to the para position relative to the methoxy group.

- Electronic Effects : Methoxy (-OCH) is electron-donating, activating the ring, while fluorine (-F) is electron-withdrawing, deactivating adjacent positions. This creates a "push-pull" electronic environment, favoring substitution at the least hindered and most electron-rich site .

- Case Study : Compare bromination outcomes of this compound vs. non-fluorinated analogs to map substituent effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated arylacetonitriles?

Methodological Answer:

- Hypothesis Testing : If conflicting data exist (e.g., enzyme inhibition vs. no activity), verify compound purity via HPLC and confirm structural identity with X-ray crystallography or 2D NMR.

- Control Experiments : Test metabolites or degradation products (e.g., hydrolysis of the nitrile group to carboxylic acid) to rule out false positives/negatives .

- Meta-Analysis : Cross-reference datasets from PubChem, EPA DSSTox, and peer-reviewed journals to identify trends in substituent-activity relationships .

Q. How can reaction conditions be optimized to minimize toxicity risks during large-scale synthesis?

Methodological Answer:

- Alternatives to Cyanide Reagents : Replace KCN with safer nitrile sources like acetone cyanohydrin or employ enzymatic cyanation to reduce hazardous waste .

- Safety Protocols : Use closed-system reactors and real-time gas sensors to detect HCN emissions. Refer to GHS hazard codes (e.g., H331 for toxicity) for handling guidelines .

Critical Research Gaps

- Biological Activity : Limited data exist for this compound. Prioritize in vitro assays (e.g., kinase inhibition or cytotoxicity screens) to validate hypotheses derived from analogs .

- Degradation Pathways : Study photolytic or hydrolytic stability under varying pH and UV exposure to inform storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.